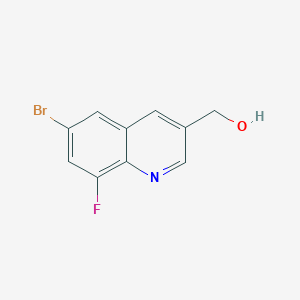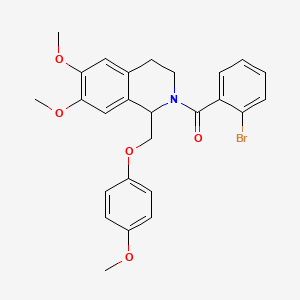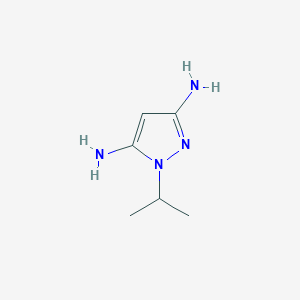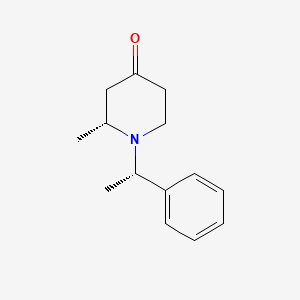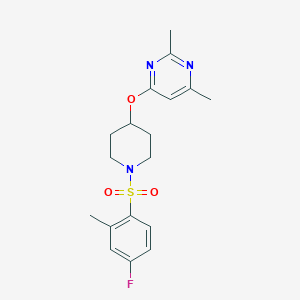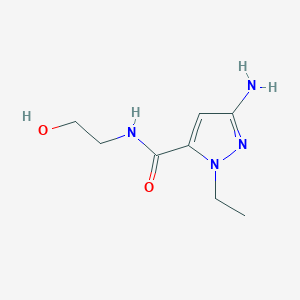![molecular formula C19H18N2O4S B2631213 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one CAS No. 326881-76-9](/img/structure/B2631213.png)
11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one is a complex organic compound characterized by the presence of a trimethoxyphenyl group, a thia-diazatricyclo structure, and multiple conjugated double bonds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The compound 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one, also known as 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one, is part of the Trimethoxyphenyl (TMP) group . TMP compounds have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The interaction of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one with its targets leads to various biochemical changes. For instance, TMP compounds, including this one, have been found to inhibit tubulin polymerization . This inhibition disrupts the formation of microtubules, a key component of the cell’s cytoskeleton, thereby inhibiting cell division and leading to cell death, particularly in rapidly dividing cancer cells .
Biochemical Pathways
The action of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . Additionally, by inhibiting Hsp90, it disrupts the proper folding and function of several client proteins that are crucial for cell growth and survival .
Pharmacokinetics
Like other tmp compounds, it is expected to have good bioavailability due to the presence of the trimethoxyphenyl group, which enhances lipophilicity and cellular uptake .
Result of Action
The molecular and cellular effects of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one’s action include disruption of microtubule dynamics, inhibition of cell division, induction of cell cycle arrest, and ultimately, cell death . These effects are particularly pronounced in cancer cells, which divide rapidly and are thus more sensitive to disruptions in microtubule function .
Action Environment
The action, efficacy, and stability of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the ionization state of the compound, potentially influencing its cellular uptake and interaction with its targets. Additionally, the presence of other drugs or substances can affect its metabolism and excretion, thereby influencing its efficacy and potential for side effects .
Biochemical Analysis
Biochemical Properties
The TMP group in 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
In cellular contexts, this compound can influence cell function in a variety of ways. For example, it has been associated with changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a series of reactions including oxidation and substitution to form the desired intermediate.
Cyclization and Thia-Diazatricyclo Formation: The intermediate is then subjected to cyclization reactions under specific conditions, often involving catalysts and solvents such as acetic acid or dichloromethane.
Final Conjugation and Purification: The final step involves the conjugation of the trimethoxyphenyl group with the thia-diazatricyclo structure, followed by purification using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: The trimethoxyphenyl group can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Forms: Compounds with fewer double bonds or altered ring structures.
Substituted Products: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.
Combretastatin: A potent microtubule targeting agent with structural similarities.
Uniqueness
11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8-tetraen-13-one stands out due to its unique thia-diazatricyclo structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-8-11(9-15(24-2)18(14)25-3)16-10-17(22)21-13-7-5-4-6-12(13)20-19(21)26-16/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWFCCWCKEZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,5-dimethylisoxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2631132.png)
![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2631134.png)
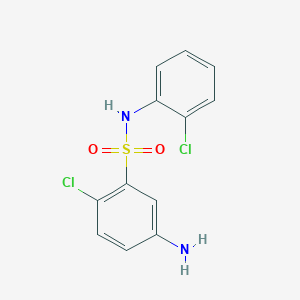
![5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2631136.png)
![3-(3-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2631137.png)
